molecular formula C15H10ClN3O4 B5607043 5-(2-chloro-5-nitrophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole

5-(2-chloro-5-nitrophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B5607043
M. Wt: 331.71 g/mol
InChI Key: FOJZFJLCIWEMIO-UHFFFAOYSA-N
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Description

5-(2-chloro-5-nitrophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole: is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by its unique structure, which includes a 1,2,4-oxadiazole ring substituted with a 2-chloro-5-nitrophenyl group and a 4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chloro-5-nitrophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a hydrazide with a nitrile oxide, which is generated in situ from a nitro compound.

  • Starting Materials

    • 2-chloro-5-nitrobenzoic acid
    • 4-methoxybenzohydrazide
  • Reaction Steps

      Step 1: Conversion of 2-chloro-5-nitrobenzoic acid to its corresponding acid chloride using thionyl chloride.

      Step 2: Reaction of the acid chloride with 4-methoxybenzohydrazide to form the corresponding hydrazide.

      Step 3: Cyclization of the hydrazide with a nitrile oxide to form the 1,2,4-oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-chloro-5-nitrophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole: can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents like DMF or DMSO, and mild heating.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, and ethanol as a solvent.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Substitution: Formation of substituted derivatives with various functional groups.

    Reduction: Formation of 5-(2-amino-5-chlorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole.

    Oxidation: Formation of 5-(2-chloro-5-nitrophenyl)-3-(4-hydroxyphenyl)-1,2,4-oxadiazole.

Scientific Research Applications

5-(2-chloro-5-nitrophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole: has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with biological targets.

    Materials Science: Used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

    Agrochemicals: Explored as a potential pesticide or herbicide due to its bioactivity against various pests and weeds.

Mechanism of Action

The mechanism of action of 5-(2-chloro-5-nitrophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole depends on its application:

    Antimicrobial Activity: It may inhibit bacterial enzymes or disrupt cell membrane integrity.

    Anticancer Activity: It could induce apoptosis in cancer cells by interacting with specific cellular pathways.

    Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines or enzymes like COX-2.

Comparison with Similar Compounds

5-(2-chloro-5-nitrophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole: can be compared with other oxadiazole derivatives:

    5-(2-chlorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole: Lacks the nitro group, which may result in different biological activities.

    5-(2-nitrophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole:

    5-(2-chloro-5-nitrophenyl)-3-phenyl-1,2,4-oxadiazole: Lacks the methoxy group, which may influence its electronic properties and bioactivity.

This compound’s unique combination of substituents (chloro, nitro, and methoxy groups) contributes to its distinct chemical and biological properties, making it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

5-(2-chloro-5-nitrophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O4/c1-22-11-5-2-9(3-6-11)14-17-15(23-18-14)12-8-10(19(20)21)4-7-13(12)16/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOJZFJLCIWEMIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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